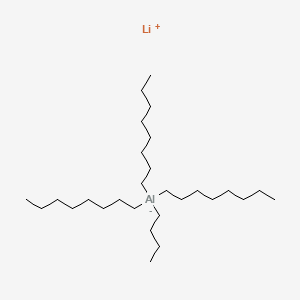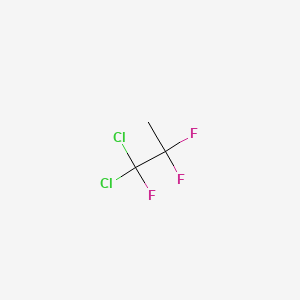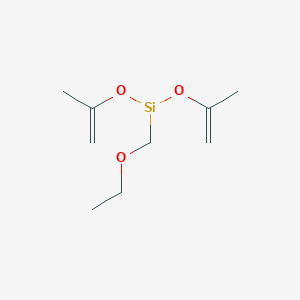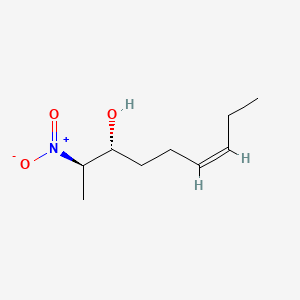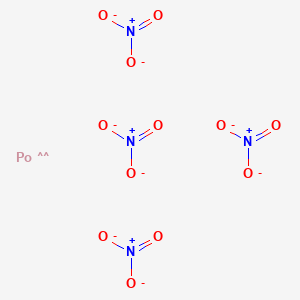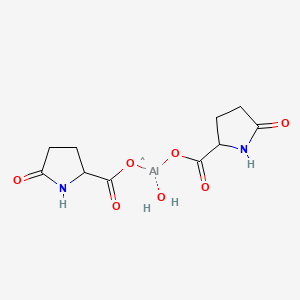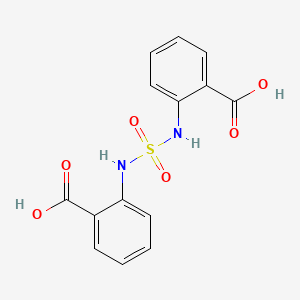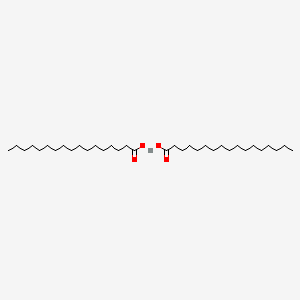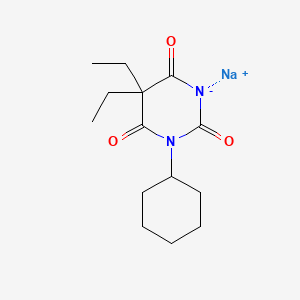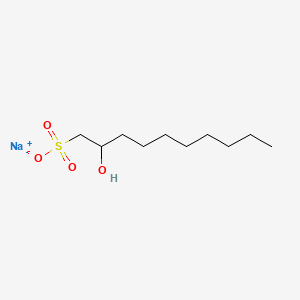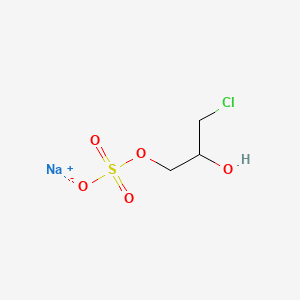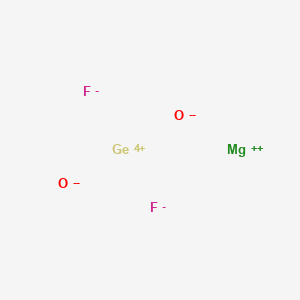
Germanium magnesium fluoride oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of germanium magnesium fluoride oxide can be achieved through several synthetic routes. One common method involves the sol-gel process, where magnesium acetate tetrahydrate is used as a precursor. The process involves controlled addition of water to the sol system, followed by drying under mild conditions to form magnesium fluoride sols . Another method involves the reaction of magnesium oxide with sources of hydrogen fluoride, such as ammonium bifluoride, to produce magnesium fluoride, which can then be combined with germanium oxide under specific conditions .
Industrial Production Methods: Industrial production of this compound typically involves high-temperature reactions and precise control of reaction conditions to ensure the purity and desired properties of the final product. Techniques such as chemical vapor deposition (CVD) and physical vapor deposition (PVD) are commonly used to produce thin films of this compound for optical applications .
Chemical Reactions Analysis
Types of Reactions: Germanium magnesium fluoride oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides of germanium and magnesium.
Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced states.
Substitution: Fluorine atoms in the compound can be substituted with other halogens or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or reducing agents like lithium aluminum hydride can be employed.
Substitution: Halogen exchange reactions can be facilitated using halogenating agents such as chlorine or bromine.
Major Products Formed:
Oxidation: Germanium dioxide and magnesium oxide.
Reduction: Elemental germanium and magnesium.
Substitution: Compounds with substituted halogens or functional groups.
Scientific Research Applications
Germanium magnesium fluoride oxide has several scientific research applications:
Chemistry: It serves as a catalyst in various chemical reactions, particularly in the synthesis of organic compounds.
Biology and Medicine: Research is ongoing to explore its potential use in biomedical applications, including imaging and drug delivery systems.
Mechanism of Action
The mechanism of action of germanium magnesium fluoride oxide involves its interaction with light and other electromagnetic radiation. When doped with manganese, the compound exhibits fluorescence due to the excitation of electrons and their subsequent emission of light at specific wavelengths. This property is utilized in various optical applications, including phosphor materials and imaging technologies .
Comparison with Similar Compounds
Magnesium fluoride (MgF2): Known for its optical properties and used in lenses and coatings.
Germanium dioxide (GeO2): Used in optics and electronics due to its high refractive index and transparency.
Magnesium oxide (MgO): Commonly used as a refractory material and in various industrial applications.
Uniqueness of Germanium Magnesium Fluoride Oxide: this compound stands out due to its combined properties of germanium and magnesium, along with the unique fluorescence characteristics when doped with manganese. This makes it particularly valuable in advanced optical applications and research.
Properties
CAS No. |
12634-26-3 |
|---|---|
Molecular Formula |
F2GeMgO2 |
Molecular Weight |
166.93 g/mol |
IUPAC Name |
magnesium;germanium(4+);oxygen(2-);difluoride |
InChI |
InChI=1S/2FH.Ge.Mg.2O/h2*1H;;;;/q;;+4;+2;2*-2/p-2 |
InChI Key |
YNXICOOQCPVTSY-UHFFFAOYSA-L |
Canonical SMILES |
[O-2].[O-2].[F-].[F-].[Mg+2].[Ge+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


